![molecular formula C5H9NO2S B12332356 [(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate is an organic compound with a unique structure that includes an amino group, a sulfanylidene group, and an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an appropriate reagent under controlled conditions. For instance, the synthesis might involve the use of a flow microreactor system, which offers efficiency, versatility, and sustainability compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic reactions, purification steps, and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: These may include halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
科学的研究の応用
[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which [(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
[(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid]: This compound shares structural similarities but differs in its cyclopropane ring and vinyl group.
[(1S,2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol]:
Uniqueness
[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C5H9NO2S |
|---|---|
分子量 |
147.20 g/mol |
IUPAC名 |
[(2S)-1-amino-1-sulfanylidenepropan-2-yl] acetate |
InChI |
InChI=1S/C5H9NO2S/c1-3(5(6)9)8-4(2)7/h3H,1-2H3,(H2,6,9)/t3-/m0/s1 |
InChIキー |
KTBSPZUODAOHHZ-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C(=S)N)OC(=O)C |
正規SMILES |
CC(C(=S)N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
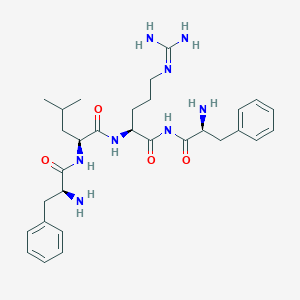
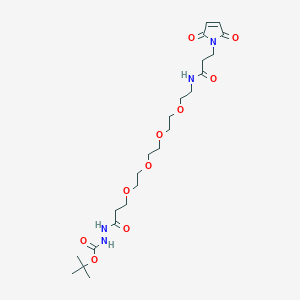
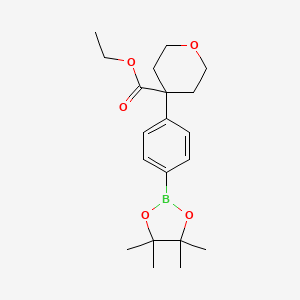

![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
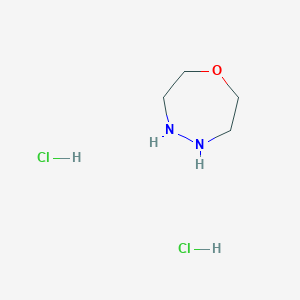
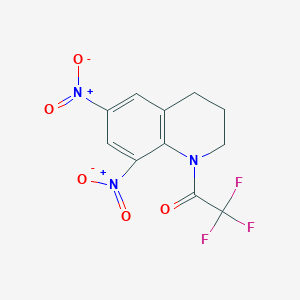

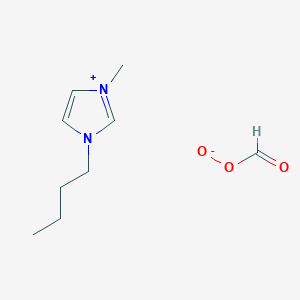
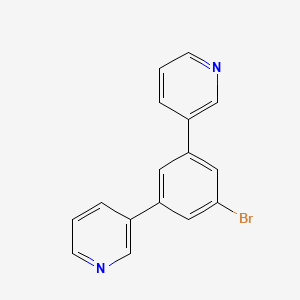

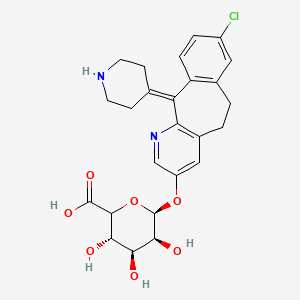
![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
